Arsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsolane is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role as a selective inhibitor of protein kinase D enzymes, which are involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arsolane involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Arsolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Arsolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential in treating diseases by inhibiting specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Arsolane involves its selective inhibition of protein kinase D enzymes. These enzymes play a crucial role in various cellular processes, including signal transduction, cell proliferation, and survival. By inhibiting these enzymes, this compound can modulate these processes, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Arsolane include:
2,2-Dichloro-1,1,1-trifluoroethane: Known for its use in refrigeration and HVAC systems.
Benzaldehyde oxime: Undergoes various chemical reactions, including Beckmann rearrangement.
Uniqueness
This compound is unique due to its specific inhibition of protein kinase D enzymes, which sets it apart from other compounds with similar structures but different targets and mechanisms of action.
Properties
Molecular Formula |
C4H8As |
---|---|
Molecular Weight |
131.03 g/mol |
InChI |
InChI=1S/C4H8As/c1-2-4-5-3-1/h1-4H2 |
InChI Key |
PIDZMEAFOIKOEF-UHFFFAOYSA-N |
SMILES |
C1CC[As]C1 |
Canonical SMILES |
C1CC[As]C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.